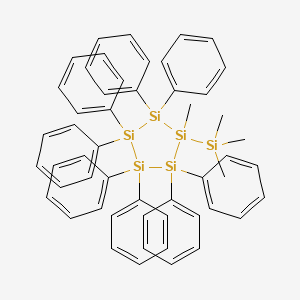

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)-

Description

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- is a highly substituted cyclopentasilane derivative characterized by a methyl group, a trimethylsilyl group, and eight phenyl substituents distributed across the silicon ring. This unique structure imparts distinct steric, electronic, and reactivity properties compared to simpler cyclopentasilanes like Si₅H₁₀ or halogenated derivatives (e.g., 1-chloro-3,3,4,4-tetramethyl-2,2,5,5-tetrakis-(trimethylsilyl)cyclopentasilane) .

Properties

CAS No. |

56706-07-1 |

|---|---|

Molecular Formula |

C52H52Si6 |

Molecular Weight |

845.5 g/mol |

IUPAC Name |

trimethyl-(1-methyl-2,2,3,3,4,4,5,5-octakis-phenylpentasilolan-1-yl)silane |

InChI |

InChI=1S/C52H52Si6/c1-53(2,3)54(4)55(45-29-13-5-14-30-45,46-31-15-6-16-32-46)57(49-37-21-9-22-38-49,50-39-23-10-24-40-50)58(51-41-25-11-26-42-51,52-43-27-12-28-44-52)56(54,47-33-17-7-18-34-47)48-35-19-8-20-36-48/h5-44H,1-4H3 |

InChI Key |

AVTOMLGMZKGNBQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1([Si]([Si]([Si]([Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- typically involves the reaction of cyclopentasilane derivatives with phenyl-substituted silanes under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: Substitution reactions involve the replacement of one or more phenyl groups with other substituents, which can be achieved using reagents like halogenated silanes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in therapeutic agents.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of stable complexes with these targets, leading to changes in their activity or function. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Biological Activity

Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- is a complex silane compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of organosilicon compounds characterized by a silicon backbone with multiple phenyl and trimethylsilyl substituents. The unique structure contributes to its chemical stability and potential interactions with biological systems.

Biological Activity Overview

The biological activity of cyclopentasilane derivatives often hinges on their ability to interact with cellular components. Research indicates that organosilicon compounds can exhibit various biological effects including:

- Antimicrobial Activity : Some silanes have demonstrated inhibitory effects against a range of bacteria and fungi.

- Antineoplastic Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Immunomodulatory Effects : These compounds may influence immune responses by modulating macrophage activity.

The mechanisms by which cyclopentasilane derivatives exert their biological effects are not fully elucidated but may include:

- Membrane Interaction : Their hydrophobic nature allows them to integrate into lipid membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : Some studies suggest that silanes can inhibit specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Certain organosilanes may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silane compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibition at low concentrations, while others showed stimulatory effects at sub-inhibitory levels.

| Compound | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| Cyclopentasilane A | 60% | 50% |

| Cyclopentasilane B | 75% | 65% |

| Cyclopentasilane C | 40% | 30% |

Antineoplastic Activity

In vitro studies have shown that cyclopentasilane derivatives can inhibit the growth of various cancer cell lines. For instance, one derivative was tested against breast cancer cells (MCF-7) and exhibited a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

Immunomodulatory Effects

Research has also indicated that certain cyclopentasilane derivatives can enhance macrophage colony-stimulating activity. This effect could potentially be harnessed for therapeutic applications in immunotherapy.

Q & A

Q. What are the recommended synthesis and purification protocols for cyclopentasilane derivatives to ensure stability and reproducibility?

Cyclopentasilane derivatives require stringent handling due to their pyrophoric nature. Synthesis typically involves ring-opening polymerization under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation . For example, cyclopentasilane (CPS) synthesis methods by Hengge and Bauer (1973) and simplified approaches by Lee et al. emphasize controlled temperature and photopolymerization via UV irradiation to stabilize intermediates . Purification involves distillation under reduced pressure to remove volatile byproducts, followed by characterization via FTIR and NMR to confirm structural integrity.

Q. How can cyclopentasilane-based precursors be processed into functional silicon films for flexible electronics?

Key steps include:

- Deposition : Blade coating or inkjet printing of CPS inks onto substrates (e.g., paper or plastic) under UV light to induce polymerization .

- Crystallization : Laser annealing (28-ns pulses at 350–540°C) converts amorphous silicon to polycrystalline forms without damaging thermally sensitive substrates .

- Optimization : Adjusting solvent composition (e.g., toluene vs. pure CPS) to minimize film cracking .

Q. Table 1: Deposition Methods and Outcomes

Advanced Research Questions

Q. What factors contribute to contradictory findings in silicon film morphology when using solvent-based vs. pure cyclopentasilane precursors?

Films deposited from CPS-toluene solutions often develop cracks due to solvent evaporation-induced stress, whereas pure CPS forms homogeneous films . Mitigation strategies include:

Q. How does substrate thermal conductivity influence the crystallization dynamics of cyclopentasilane-derived films during laser annealing?

Low-thermal-conductivity substrates (e.g., paper) limit heat dissipation, enabling localized melting and rapid recrystallization. This contrasts with rigid substrates (e.g., carbon glass), where prolonged heat exposure risks delamination. Experimental design should include:

Q. What analytical techniques are critical for resolving structural ambiguities in highly substituted cyclopentasilane derivatives?

- X-Ray Crystallography : Resolves bond lengths and ring conformations (e.g., envelope conformation in cyclopentasilane rings) .

- DSC/TGA : Identifies decomposition thresholds and exothermic peaks linked to pyrophoric behavior .

- SEM/EDS : Maps film morphology and elemental composition to detect oxygen contamination .

Q. Table 2: Key Characterization Techniques

Q. How can mechanistic studies improve the UV-induced polymerization of cyclopentasilane derivatives?

UV irradiation triggers ring-opening polymerization via radical intermediates. Advanced studies should:

- Monitor Kinetics : Use real-time Raman spectroscopy to track Si-Si bond reorganization.

- Control Oxygen Levels : Trace O₂ accelerates crosslinking but risks oxidation; inert atmospheres are critical .

- Tailor Substituents : Bulky groups (e.g., trimethylsilyl) sterically hinder polymerization rates, requiring adjusted UV dosages .

Methodological Note : For derivatives like 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)-cyclopentasilane, substituent effects on reactivity must be empirically characterized due to limited direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.